![molecular formula C11H13NO2 B2876047 3-(3-Hydroxypropyl)indolin-2-one CAS No. 58025-85-7](/img/structure/B2876047.png)
3-(3-Hydroxypropyl)indolin-2-one
Overview
Description
“3-(3-Hydroxypropyl)indolin-2-one” is a product of a human-derived Enterocloster strain . It is an inhibitor of nitric oxide production . The chirality of this compound is implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .
Synthesis Analysis
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
The molecular formula of “3-(3-Hydroxypropyl)indolin-2-one” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-Hydroxypropyl)indolin-2-one” include a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Studies have explored methods to synthesize and modify indolin-2-ones. For instance, Jha, Chou, and Blunt (2011) described a method for synthesizing mono-, di-, and tri-acetylated indoles from indolin-2-ones, including chemical reactions like acetylation and enzyme-assisted deacetylation (Jha, Chou, & Blunt, 2011). Similarly, Chouhan et al. (2011) developed an eco-friendly method for synthesizing 3-hydroxy-3-aminomethylindolin-2-ones (Chouhan, Senwar, Sharma, Grover, & Nair, 2011).
Chemical Modification and Reactions : Various studies have focused on the chemical modification of indolin-2-ones. For example, Kawasaki et al. (2006) performed a silyl-enolization-asymmetric Claisen rearrangement of 2-allyloxyindolin-3-one, leading to the synthesis of 3-hydroxypyrrolo[2,3-b]indoline alkaloids (Kawasaki, Takamiya, Okamoto, Nagaoka, & Hirayama, 2006).
Biological Activity and Applications
Antimicrobial and Antioxidant Properties : Research by Pushpa, Naraboli, and Biradar (2017) demonstrated the antimicrobial and antioxidant activities of N-phenylpropyl-3-substituted indoline-2-one derivatives, indicating their potential in these areas (Pushpa, Naraboli, & Biradar, 2017).
Anticancer Potential : Penthala et al. (2010) synthesized novel indolin-2-one analogs and evaluated their in vitro cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Penthala, Reddy, Madadi, & Crooks, 2010).
Tyrosine Kinase Inhibition : Sun et al. (1998) discovered that 3-substituted indolin-2-ones act as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases (RTKs), indicating their potential in targeting specific RTKs for disease treatment (Sun, Tran, Tang, App, Hirth, McMahon, & Tang, 1998).
Mechanism of Action
Future Directions
The future directions for research on “3-(3-Hydroxypropyl)indolin-2-one” could include further exploration of its biological activities, such as its inhibitory effect on nitric oxide production . Additionally, the development of new synthetic protocols for its production could also be a potential area of future research .
properties
IUPAC Name |
3-(3-hydroxypropyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGZXMPNBPPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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